molecular formula C8H7ClN2O2S B193173 Diazoxide CAS No. 364-98-7

Diazoxide

Número de catálogo B193173
Número CAS: 364-98-7
Peso molecular: 230.67 g/mol
Clave InChI: GDLBFKVLRPITMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diazoxide is a medication used to manage symptoms of hypoglycemia (low blood sugar) that is caused by pancreas cancer, surgery, or other conditions . It works by preventing the release of insulin from the pancreas . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

The conventional synthesis procedure for this compound is through diazonium salt coupled with one or more electron-rich nucleophile segments . In the diazotization procedure, the aromatic or heterocyclic amine is initially converted into a diazonium salt .


Molecular Structure Analysis

This compound has a molecular formula of C8H7ClN2O2S . Its average mass is 230.671 Da and its mono-isotopic mass is 229.991669 Da .


Chemical Reactions Analysis

This compound is a potassium channel activator, which causes local relaxation in smooth muscle by increasing membrane permeability to potassium ions . This switches off voltage-gated calcium ion channels which inhibits the generation of an action potential .

Aplicaciones Científicas De Investigación

  • Hyperglycemic Effects : Diazoxide, a nondiuretic benzothiadiazine compound, has shown potent hyperglycemic effects in humans and animals. It has been used to control hypoglycemia in patients with islet cell carcinoma, leading to decreased serum immunoreactive insulin levels (Graber, Porte, & Williams, 1968).

  • Catecholamine Levels : this compound can increase total circulating catecholamines, concurrent with elevated blood glucose levels, as observed in rat experiments (Zarday, Viktora, & Wolff, 1966).

  • Treatment of Hypertension : this compound's direct relaxing action on arterial smooth muscle makes it useful in treating hypertension. It also serves as an experimental tool to study glucose metabolism and insulin release (Smith, 1968).

  • Adverse Effects in Hyperinsulinism Treatment : this compound, as a treatment for hyperinsulinism, has associated risks, including pulmonary hypertension and neutropenia. The frequency of serious adverse events (SAEs) is notable, especially in newborns with perinatal stress hyperinsulinism (Thornton et al., 2019).

  • Cardioprotection Mechanism : this compound's cardioprotective actions are linked to a pro-oxidant environment, facilitated by its role as a selective opener of the mitochondrial ATP-sensitive potassium channel (Forbes, Steenbergen, & Murphy, 2001).

  • Treatment of Idiopathic Hypoglycemia in Infancy : this compound effectively treats severe idiopathic hypoglycemia in infants and children, although side effects such as hypertrichosis lanuginosa are common (Baker, Kaye, Root, & Prasad, 1967).

  • Tautomeric Forms and Biological Properties : Various tautomeric forms of this compound potentially contribute to its variable biological properties, influencing its effectiveness in different applications (Türker, 2023).

  • Renal and Hypotensive Effects : As a sodium- and chloride-retaining agent, this compound can effectively reduce arterial pressure in hypertensive patients without promoting sodium excretion (Bartorelli, Gargano, Leonetti, & Zanchetti, 1963).

  • Preservation of β-Cell Function in Type 1 Diabetes : this compound can temporarily preserve β-cell function and delay the period of remission in childhood type 1 diabetes, indicating its potential as a treatment to sustain residual insulin production (Örtqvist et al., 2004).

  • Effects on Ductus Arteriosus in Fetal and Neonatal Rats : this compound, an ATP-sensitive potassium channel opener, can dilate the ductus arteriosus in fetal and neonatal rats, indicating its potential in treating hyperinsulinemic hypoglycemia (Toyoshima, Momma, Ishii, & Nakanishi, 2017).

  • Treatment of Congenital Hyperinsulinism : this compound is a primary treatment for congenital hyperinsulinism, showing high efficacy and safety. Most patients respond well to this compound treatment (Hu et al., 2012).

Mecanismo De Acción

Target of Action

Diazoxide primarily targets the ATP-sensitive potassium channels, specifically the sulfonylurea receptor-1 subunit in the ATP-sensitive K+ (KATP) channel . These channels are present on the insulin-producing beta cells of the pancreas .

Mode of Action

This compound works by activating the ATP-sensitive potassium channels . This activation leads to the hyperpolarization of the cell membrane, which in turn decreases calcium influx and subsequently reduces the release of insulin . This mechanism of action is the mirror opposite of that of sulfonylureas, a class of medications used to increase insulin release in type 2 diabetics .

Biochemical Pathways

This compound’s action on the ATP-sensitive potassium channels leads to a series of downstream effects. The hyperpolarization of the cell membrane inhibits the secretion of insulin by the pancreas . This results in an increase in blood glucose levels . This compound also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .

Pharmacokinetics

This compound is readily and extensively absorbed. Peak blood concentrations are attained in 4 hours following oral administration . The drug is metabolized in the liver through oxidation and sulfate conjugation . The elimination half-life of this compound is between 21-45 hours, and it is excreted via the kidneys .

Result of Action

The primary result of this compound’s action is the inhibition of insulin release, leading to an increase in blood glucose levels . This makes this compound effective in the treatment of hyperinsulinaemic hypoglycemia . Additionally, this compound’s hypotensive activity can be used to treat hypertensive emergencies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, liver function, and renal function . Furthermore, this compound’s effectiveness can be reduced in non-insulin dependent diabetic patients due to its mechanism of action .

Safety and Hazards

Diazoxide may cause serious side effects including pulmonary hypertension and heart failure . Common side effects include high blood sugar, fluid retention, low blood platelets, a fast heart rate, increased hair growth, and nausea . It is chemically similar to thiazide diuretics .

Propiedades

IUPAC Name

7-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBFKVLRPITMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022914
Record name Diazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.52e-01 g/L
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Diazoxide inhibits insulin release from the pancreas, by opening potassium channels in the beta cell membrane. Diazoxide is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. It also exhibits hypotensive activity by reducing arteriolar smooth muscle and vascular resistance.
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

364-98-7
Record name Diazoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazoxide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAZOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CB12L4FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

330.5 °C
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazoxide
Reactant of Route 2
Reactant of Route 2
Diazoxide
Reactant of Route 3
Diazoxide
Reactant of Route 4
Diazoxide
Reactant of Route 5
Diazoxide
Reactant of Route 6
Diazoxide

Q & A

Q1: What is the primary target of diazoxide, and how does this interaction affect pancreatic β-cells?

A1: this compound primarily targets mitochondrial ATP-sensitive potassium (mitoKATP) channels [, , , ]. By binding to and opening these channels, this compound induces hyperpolarization of the β-cell membrane, effectively inhibiting insulin secretion [, , , , ]. This mechanism is thought to involve increased potassium permeability, ultimately reducing calcium influx and blocking insulin release [, , , ].

Q2: Beyond mitoKATP channels, does this compound interact with other targets to influence cellular processes?

A2: Research suggests that this compound might directly interact with mitochondrial F0F1 ATP synthase, promoting the binding of the inhibitor protein IF(1) and reversibly inhibiting ATP hydrolysis []. This interaction could contribute to the cardioprotective effects observed with this compound treatment [, , ].

Q3: this compound is known to influence calcium signaling in various cell types. How does this occur?

A3: this compound can modulate calcium signaling through multiple pathways. In rat ventricular myocytes, this compound has been shown to modulate the opening of the mitochondrial permeability transition pore, leading to an increase in calcium transients independently of changes in mitochondrial membrane potential []. In endothelial cells, this compound can increase intracellular calcium levels through both mitochondrial reactive oxygen species-dependent and -independent mechanisms, leading to activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C8H7ClN2O3S and a molecular weight of 230.66 g/mol.

Q5: How do structural modifications of this compound impact its activity and selectivity for KATP channels?

A5: While the provided papers don't directly compare different this compound analogs, they highlight the importance of specific structural features. For instance, the presence of the sulfonylurea moiety is crucial for its interaction with KATP channels []. Further research exploring SAR could reveal modifications that enhance selectivity for mitoKATP channels over other subtypes.

Q6: What is the primary route of administration for this compound, and what is known about its pharmacokinetic profile?

A7: this compound can be administered intravenously or orally [, ]. It exhibits rapid but transient effects on plasma insulin and glucose levels, suggesting a short half-life []. One study observed that this compound crosses the placental barrier and is present in amniotic fluid and urine during fetal exposure [].

Q7: What are the documented effects of this compound on blood glucose and insulin levels in animal models?

A8: this compound consistently induces hyperglycemia in various animal models, including rats and mice [, ]. This effect is attributed to its inhibitory action on insulin secretion from pancreatic β-cells [, , ]. Notably, the magnitude of hyperglycemia can be modulated by calcium receptor activity [].

Q8: What is the clinical significance of this compound responsiveness in patients with congenital hyperinsulinism (CHI)?

A9: this compound responsiveness is a crucial factor in the management of CHI [, , ]. Patients with KATP-hyperinsulinism, particularly those with mutations in the ABCC8 or KCNJ11 genes, often exhibit this compound unresponsiveness []. This characteristic can guide treatment decisions, as this compound may be less effective in these cases, necessitating alternative therapies like octreotide or surgery [, ].

Q9: Have any adverse effects been reported in association with this compound treatment?

A10: While the provided papers don't extensively discuss adverse effects, some studies mention alopecia and hypertrichosis lanuginosa as potential side effects observed in infants exposed to this compound in utero []. Additionally, one study reports a case of this compound-induced neutropenia after prolonged treatment []. These findings highlight the importance of monitoring for potential side effects during this compound therapy.

Q10: Are there known mechanisms of resistance to this compound, particularly in the context of CHI?

A11: this compound unresponsiveness is a significant challenge in CHI management. Mutations in the ABCC8 and KCNJ11 genes, encoding subunits of the KATP channel, are strongly associated with this compound resistance [, ]. This suggests that these mutations disrupt the drug's ability to bind to and activate the channel, rendering it ineffective in suppressing insulin secretion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.